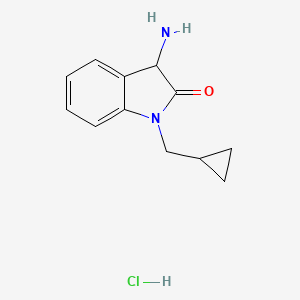3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
CAS No.: 1822516-21-1
Cat. No.: VC3083189
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1822516-21-1 |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | 3-amino-1-(cyclopropylmethyl)-3H-indol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H |
| Standard InChI Key | UULSBXGMDJJYID-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl |
| Canonical SMILES | C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride belongs to the oxindole class of compounds, specifically the 3-amino-substituted indolin-2-ones. Its structure consists of several key components:
-
A 2-oxoindoline (indolin-2-one) core structure
-
A primary amino group at the C-3 position
-
A cyclopropylmethyl substituent attached to the nitrogen atom (N-1 position)
-
A hydrochloride salt formation
The basic structure can be represented as follows:
| Structural Component | Description |
|---|---|
| Core Structure | Indolin-2-one (1,3-dihydro-2H-indol-2-one) |
| C-3 Substituent | Amino group (-NH₂) |
| N-1 Substituent | Cyclopropylmethyl group |
| Salt Form | Hydrochloride |
| Molecular Formula | C₁₂H₁₅ClN₂O |
The cyclopropylmethyl group is particularly notable as it introduces a specific steric constraint and lipophilic character to the molecule, potentially affecting receptor binding and pharmacokinetic properties .
Physical and Chemical Properties
Based on analysis of related compounds, the following properties can be anticipated:
| Property | Expected Value |
|---|---|
| Appearance | White to off-white solid |
| Molecular Weight | 238.72 g/mol (approximate) |
| Solubility | Soluble in water, methanol, DMSO; poorly soluble in non-polar solvents |
| Melting Point | 180-210°C (estimated based on similar compounds) |
| pKa | Approximately 4-5 for the protonated amino group |
| Stability | Relatively stable in solid state; may be sensitive to oxidation and hydrolysis |
Like other 3-amino-1,3-dihydro-2H-indol-2-one derivatives, this compound likely exhibits amphoteric properties due to the presence of both basic (amino group) and weakly acidic (amide NH) functionalities .
Synthetic Approaches
General Synthesis Routes
The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be approached through several methods, drawing from established protocols for similar compounds. The most viable routes include:
From 3-Bromooxindoles
A common synthetic approach involves the use of 3-bromooxindoles as key intermediates. These can be prepared from commercially available isatins through a series of transformations :
-
Conversion of isatin to 3-bromooxindole via reduction and bromination
-
N-alkylation with (bromomethyl)cyclopropane
-
Conversion of the 3-bromo substituent to an amino group
-
Salt formation with hydrogen chloride
Eschenmoser Coupling Method
An alternative approach utilizes the Eschenmoser coupling reaction, which has proven effective for introducing amino functionalities at the C-3 position of oxindoles:
-
N-alkylation of oxindole with (bromomethyl)cyclopropane
-
Formation of a thioimidate intermediate
-
Rearrangement to yield the 3-amino derivative
-
Salt formation
This method can achieve yields of 70-97% for the key coupling step .
Key Considerations for N-Cyclopropylmethylation
Structural Characterization
Spectroscopic Properties
The structural characterization of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be accomplished through various spectroscopic techniques:
NMR Spectroscopy
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0-7.5 | Complex multiplet |
| C-3 H | 4.2-4.5 | Singlet |
| NH₂ (as HCl salt) | 8.0-8.5 | Broad singlet |
| N-CH₂ | 3.4-3.7 | Doublet |
| Cyclopropyl CH | 0.9-1.2 | Multiplet |
| Cyclopropyl CH₂ | 0.2-0.6 | Complex multiplet |
¹³C NMR would show characteristic signals for the carbonyl carbon (approximately 175-178 ppm) and the C-3 position (approximately 55-60 ppm) .
Infrared Spectroscopy
Key IR absorption bands would include:
-
N-H stretching (3300-3500 cm⁻¹)
-
C=O stretching (1680-1720 cm⁻¹)
-
C-N stretching (1200-1350 cm⁻¹)
Biological Activity and Pharmacological Properties
Enzyme Inhibition
Similar to other 3-substituted indolin-2-one derivatives, 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride likely possesses enzyme inhibitory activities. Related compounds have demonstrated:
Kinase Inhibitory Activity
| Kinase Target | Potential Activity | Structural Features Contributing to Activity |
|---|---|---|
| Tyrosine Kinases | Moderate to strong inhibition | 3-amino group, indolin-2-one core |
| p38 MAP Kinase | Potential inhibition | Indolin-2-one scaffold |
| VEGFR | Possible inhibition | 3-amino substitution pattern |
The specific cyclopropylmethyl substituent may confer unique binding characteristics and potentially alter the selectivity profile compared to other N-alkylated derivatives .
Structure-Activity Relationships
Structure-activity relationship studies of related compounds reveal several important considerations:
-
The 3-amino group serves as a key hydrogen bond donor/acceptor for target engagement
-
N-alkylation generally enhances lipophilicity and membrane permeability
-
The cyclopropylmethyl group specifically may:
Pharmacokinetic Considerations
Based on structural analysis and comparison with related compounds, the following pharmacokinetic properties can be anticipated:
| Property | Expected Profile | Contributing Factors |
|---|---|---|
| Absorption | Moderate to good oral bioavailability | Enhanced by hydrochloride salt formation |
| Distribution | Moderate volume of distribution | Balanced hydrophilicity/lipophilicity |
| Metabolism | Likely undergoes N-dealkylation, hydroxylation | CYP450-mediated processes |
| Excretion | Renal and hepatic clearance | After metabolism to more polar derivatives |
The cyclopropylmethyl group typically confers greater metabolic stability compared to linear alkyl chains, potentially enhancing the half-life of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume